3-Chloro-5-hydroxypyridine-2-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Heterocyclic Functionalization

Researchers requiring a regiospecifically halogenated pyridine scaffold often face supply inconsistencies with generic hydroxypyridine carboxylic acids, where incorrect substitution patterns lead to failed syntheses. This compound resolves that: the 3-chloro substituent enables selective nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling, while the 5-OH and 2-COOH provide orthogonal diversification sites. - Guaranteed ≥95% purity ensures reproducible amide coupling, O-alkylation, and metal-chelation reactions. - Multiple pack sizes (100 mg to 5 g) available with documented lot-specific analysis. - Ships ambient; long-term storage at 2-8°C.

Molecular Formula C6H4ClNO3
Molecular Weight 173.552
CAS No. 1211536-84-3
Cat. No. B595671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxypyridine-2-carboxylic acid
CAS1211536-84-3
Molecular FormulaC6H4ClNO3
Molecular Weight173.552
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)C(=O)O)O
InChIInChI=1S/C6H4ClNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11)
InChIKeyRHONMTCMWZHUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-hydroxypyridine-2-carboxylic Acid: Key Building Block


3-Chloro-5-hydroxypyridine-2-carboxylic acid (also known as 3-chloro-5-hydroxypicolinic acid) is a halogenated pyridine derivative with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol . It is characterized by a unique substitution pattern on the pyridine ring, featuring a carboxylic acid at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 5-position . This specific arrangement of functional groups confers distinct chemical reactivity, making it a valuable intermediate and building block in medicinal chemistry and agrochemical research .

Halogenated pyridine building block with defined 3-chloro-5-hydroxy-2-carboxylate motif
Enables regioselective functionalization via cross-coupling and nucleophilic substitution at the 3-position
Supports amide conjugation and library synthesis in medicinal chemistry workflows

Why Substituting with Generic Analogs Fails


The specific 3-chloro-5-hydroxy-2-carboxylate substitution pattern on the pyridine ring is not arbitrary; it dictates a unique reactivity profile that cannot be replicated by its regioisomers or dehalogenated analogs. The chlorine atom at the 3-position enables selective nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, while the 5-hydroxy group serves as a distinct site for further functionalization (e.g., O-alkylation) and influences the molecule's hydrogen-bonding capacity and tautomeric behavior . In contrast, analogs like 5-chloro-3-hydroxypicolinic acid or unsubstituted 3-hydroxypicolinic acid exhibit different electronic and steric properties, leading to divergent reaction outcomes and biological interactions . Therefore, substituting this compound with a generic 'hydroxypyridine carboxylic acid' can lead to failed syntheses, altered pharmacological profiles, and invalid experimental results.

Regioisomer mismatch
5-chloro-3-hydroxypicolinic acid places chlorine at the 5-position; reaction outcomes and attachment points may diverge from the target 3-chloro regioisomer, altering downstream synthetic strategy.
Dehalogenated analog lacks cross-coupling handle
3-hydroxypicolinic acid does not contain an aryl chloride; it cannot undergo Pd-catalyzed cross-coupling reactions, limiting the accessible chemical space compared to the 3-chloro compound.

Evidence for Selecting 3-Chloro-5-hydroxypyridine-2-carboxylic Acid


Regioisomeric Selectivity in Nucleophilic Substitution

The position of the chlorine atom dictates the compound's primary reaction pathway. The target compound, 3-chloro-5-hydroxypyridine-2-carboxylic acid, is specifically designed for reactions at the C3 position. Its regioisomer, 5-chloro-3-hydroxypicolinic acid (CAS 1211515-34-2), features the chlorine atom at the C5 position [1]. While both are halogenated picolinic acids, their differing substitution patterns lead to distinct reactivity in key transformations such as nucleophilic aromatic substitution and cross-coupling reactions. This structural difference directly impacts the identity of downstream products and the efficiency of synthetic routes .

Regioisomeric selectivity
Reported
3-chloro vs 5-chloro substitution pattern
Defines attachment point in synthetic elaboration
Reactivity is fixed by regioisomer identity; verify target position
Synthetic Chemistry Medicinal Chemistry Heterocyclic Functionalization

Chlorine Impact on Cross-Coupling Reactivity

The presence of the chlorine atom at the 3-position is critical for certain reactions, particularly transition metal-catalyzed cross-couplings. The target compound provides a reactive handle for further functionalization via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, which are not possible with the dehalogenated analog, 3-hydroxypicolinic acid . This difference is not a matter of degree but of capability; the unsubstituted compound lacks the leaving group required for these key transformations, forcing a change in synthetic strategy .

Cross-coupling capability
Class-level
Enables Pd-catalyzed couplings vs. no reactivity for dehalogenated analog
Chlorine handle required for Suzuki-Miyaura, Buchwald-Hartwig reactions
Substituting with 3-hydroxypicolinic acid blocks these pathways
Synthetic Chemistry Catalysis Medicinal Chemistry

Synthetic Utility in Amide Bond Formation

The compound has been demonstrated as a viable coupling partner in amide bond formation, a cornerstone reaction in medicinal chemistry. In a 2024 study, 3-chloro-5-hydroxypyridine was coupled with a carboxylic acid using HATU/DIPEA in dry DMF, providing yields in the range of 11-59% for the specific sequence described [1]. This provides a quantitative benchmark for synthetic feasibility in complex molecule construction, differentiating it from analogs that may be less reactive or prone to side reactions under similar conditions.

Amide coupling yield
Head-to-head
11–59%
Supports synthetic feasibility in complex molecule construction
HATU/DIPEA, DMF; yield context varies with substrate
Medicinal Chemistry Chemical Biology Peptide Chemistry

Purity and Physical Property Benchmarks

Commercial availability at a defined purity level is a critical, yet often overlooked, differentiator. The compound is readily procurable with a specified purity of 97% from reputable vendors, along with key analytical data (exact mass, logP, storage conditions) . This stands in contrast to less common or less well-characterized analogs where purity may be variable or unspecified, introducing an unknown variable into research. The availability of this data streamlines analytical method development and ensures batch-to-batch consistency .

Purity benchmark
Specification review
97% (commercial)
Ensures batch-to-batch reproducibility
Vendor-defined specification; confirm before scale-up
Chemical Procurement Analytical Chemistry Quality Control

High-Impact Application Scenarios


Diversified Heterocyclic Library Synthesis

The compound's 3-chloro substituent makes it a prime candidate for generating focused libraries of 3-substituted-5-hydroxypyridine-2-carboxylic acid derivatives. It can be used as a starting material for nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, as well as in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkenyl groups . This is in direct contrast to its 5-chloro regioisomer or non-halogenated analog, which would direct derivatization to different positions or not be possible at all.

Peptidomimetic and PROTAC Construction

The carboxylic acid at the 2-position is a readily accessible handle for conjugation to amine-containing molecules. As demonstrated by its use in amide coupling reactions, this compound can be integrated into larger structures, such as peptidomimetics, proteolysis-targeting chimeras (PROTACs), or other bifunctional molecules . The defined purity and commercial availability ensure that this step can be performed reproducibly and at scale.

Metal-Chelating Ligand or Enzyme Inhibitor Design

The combination of a pyridine nitrogen, a carboxylic acid, and a 5-hydroxy group creates a unique metal-chelating motif . This scaffold is found in inhibitors of enzymes like prolyl hydroxylases [1]. The 3-chloro substituent can be further modified or left intact to modulate the electronic properties of the chelator, making this compound a strategic starting point for developing novel metalloenzyme inhibitors with tailored affinity and selectivity.

Agrochemical Discovery Scaffold

Picolinic acid derivatives, including halogenated variants, are established building blocks in the development of herbicides and fungicides . The specific 3-chloro-5-hydroxy substitution pattern provides a unique vector for exploring structure-activity relationships in this field. Its dual functional groups allow for two distinct points of diversification, a key advantage over simpler picolinic acid analogs.

Application
Selection Property
Validation Focus
Diversified heterocyclic library synthesis
3-Chloro handle for regioselective diversification
Cross-coupling and SNAr reactivity
Peptidomimetic and PROTAC construction
2-Carboxylic acid conjugation handle
Amide coupling feasibility
Metal-chelating ligand or enzyme inhibitor design
Chelating motif (N, O, COOH)
Metalloenzyme inhibition assay
Agrochemical discovery scaffold
Dual diversification points
Structure-activity relationship exploration

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